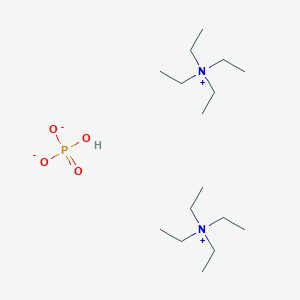
Bis(N,N,N-triethylethanaminium) hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N,N-triethylethanaminium) hydrogen phosphate is a chemical compound that features a quaternary ammonium cation paired with a hydrogen phosphate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N,N-triethylethanaminium) hydrogen phosphate typically involves the reaction of triethylamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 (N,N,N-triethylethanaminium) + H}_3\text{PO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(N,N,N-triethylethanaminium) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.
Aplicaciones Científicas De Investigación
Bis(N,N,N-triethylethanaminium) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Bis(N,N,N-triethylethanaminium) hydrogen phosphate exerts its effects involves interactions with molecular targets and pathways. The quaternary ammonium cation can interact with negatively charged sites on biomolecules, while the hydrogen phosphate anion can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A related compound with similar structural features but different properties and applications.
Tetraethylammonium: Another quaternary ammonium compound with distinct chemical behavior.
Uniqueness
Bis(N,N,N-triethylethanaminium) hydrogen phosphate is unique due to its specific combination of a quaternary ammonium cation and a hydrogen phosphate anion. This combination imparts unique properties that differentiate it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
26850-79-3 |
|---|---|
Fórmula molecular |
C16H41N2O4P |
Peso molecular |
356.48 g/mol |
Nombre IUPAC |
hydrogen phosphate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.H3O4P/c2*1-5-9(6-2,7-3)8-4;1-5(2,3)4/h2*5-8H2,1-4H3;(H3,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
KVTGAFMPJKTYNO-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
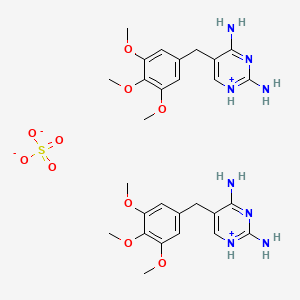
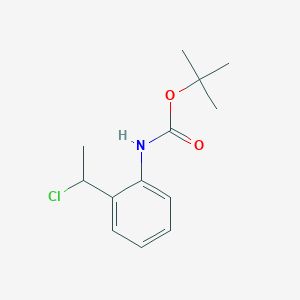

![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


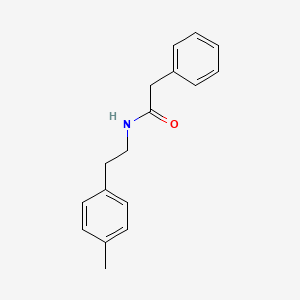
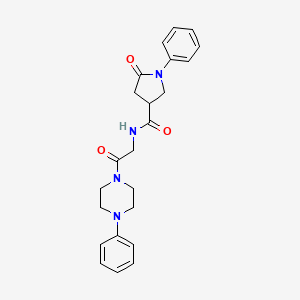
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
![2-[7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid](/img/structure/B14122430.png)
